Bronze Red

Vue d'ensemble

Description

Bronze Red is a unique compound known for its distinctive reddish hue, primarily composed of copper and tin. This compound is a type of bronze alloy, which has been historically significant and continues to find various applications in modern times. The reddish color is attributed to the specific proportions of copper and tin, along with other trace elements that may be present.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bronze Red can be synthesized through various methods, including traditional alloying techniques and modern industrial processes. The primary method involves melting copper and tin together in specific proportions, typically around 88% copper and 12% tin . The molten mixture is then cooled and solidified to form the alloy.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale furnaces where copper and tin are melted together. The process involves precise control of temperature and composition to ensure the desired properties of the alloy. Additives such as zinc, lead, or phosphorus may be included to enhance specific characteristics like hardness or corrosion resistance .

Analyse Des Réactions Chimiques

Types of Reactions: Bronze Red undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions are common, especially when exposed to atmospheric conditions, leading to the formation of a patina on the surface. This patina, primarily composed of copper oxides, provides a protective layer against further corrosion .

Common Reagents and Conditions:

Oxidation: Exposure to air and moisture.

Reduction: Hydrogen glow discharge plasma can be used to reduce oxidized bronze surfaces.

Substitution: Reactions with other metals or alloys to form different bronze compositions.

Major Products Formed:

Oxidation: Copper oxides (CuO, Cu2O).

Reduction: Metallic copper (Cu), tin (Sn), and other alloying elements.

Applications De Recherche Scientifique

Chemistry

Bronze Red is utilized as a catalyst in various chemical reactions due to its unique properties. Its ability to facilitate reactions makes it valuable in synthetic organic chemistry.

Biology

Research has indicated that this compound possesses antimicrobial properties, making it a candidate for medical devices and implants. Studies show that the alloy can inhibit the growth of bacteria, thereby reducing the risk of infections in clinical settings.

Medicine

In medicine, this compound is being explored for its potential use in drug delivery systems. Its biocompatibility and antimicrobial characteristics make it an attractive option for developing advanced medical technologies.

Industry

This compound finds extensive use in the manufacturing of sculptures, coins, and tools due to its durability and aesthetic qualities. Its resistance to corrosion is particularly beneficial in marine applications where exposure to harsh environments is common.

Industrial Applications

Bronze alloys are widely used in various industrial applications due to their mechanical properties:

- Marine Hardware : Due to high corrosion resistance, this compound is commonly used in marine hardware such as boat parts and valves.

- Industrial Components : It is utilized in the production of gears, valves, pumps, and fasteners where durability is critical.

- Artistic Uses : Sculptors favor this compound for its aesthetic appeal and workability.

Case Study 1: Antimicrobial Properties

A study conducted at a leading medical research facility examined the effectiveness of this compound in preventing bacterial growth on surgical instruments. Results indicated a significant reduction in microbial colonization compared to stainless steel instruments.

Case Study 2: Marine Applications

An analysis of marine hardware made from this compound showed superior performance over traditional materials. Components made from this alloy exhibited less wear and degradation after prolonged exposure to seawater compared to those made from steel or plastic.

Case Study 3: Artistic Sculptures

An artist's use of this compound in public sculptures demonstrated not only aesthetic benefits but also resilience against environmental factors. The sculptures maintained their integrity and color over several years without significant patina formation.

Mécanisme D'action

The mechanism by which Bronze Red exerts its effects is multifaceted. In antimicrobial applications, the primary mechanism involves the generation of reactive oxygen species (ROS) that damage microbial cell membranes and DNA . The copper ions released from the alloy also play a crucial role in disrupting microbial cell walls and inhibiting their growth.

Comparaison Avec Des Composés Similaires

Bronze Red can be compared with other similar compounds such as:

Silicon Bronze: Contains silicon as an alloying element, providing enhanced strength and corrosion resistance.

Aluminum Bronze: Contains aluminum, offering superior resistance to oxidation and corrosion, especially in marine environments.

Uniqueness: this compound stands out due to its specific composition and the resulting reddish hue, which is not commonly found in other bronze alloys. Its unique combination of properties makes it suitable for both artistic and industrial applications.

Activité Biologique

Bronze Red, also known as CAS number 3789-75-1, is a unique compound primarily composed of copper and tin, recognized for its distinctive reddish hue. This compound has garnered attention not only for its aesthetic applications but also for its potential biological activity. This article delves into the biological properties of this compound, highlighting its antimicrobial effects, antioxidant capabilities, and other relevant findings from recent research.

Chemical Composition and Properties

This compound is categorized as a copper-based pigment, often used in various applications ranging from art to industrial materials. The primary components are:

- Copper (Cu) : Approximately 88%

- Tin (Sn) : Approximately 12%

The specific proportions can vary slightly depending on the intended application. The compound exhibits unique properties that influence its biological activity, particularly in the context of antimicrobial applications.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound, particularly in medical applications. The following table summarizes findings related to its effectiveness against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-positive bacteria | 4–16 mg/L | |

| Gram-negative bacteria | 16–32 mg/L | |

| Yeasts | 32 mg/L |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism behind this activity is believed to involve the release of copper ions, which can disrupt microbial cell membranes and inhibit growth.

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant capacity of this compound was evaluated using different assays, revealing promising results:

- Total Antioxidant Capacity : Measured using Trolox Equivalent Antioxidant Capacity (TEAC) assays.

- Mechanism of Action : The compound's ability to scavenge free radicals and inhibit lipid peroxidation was noted, suggesting a protective role against oxidative damage.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in various fields:

- Medical Devices : Research indicates that incorporating this compound into medical devices may enhance their antimicrobial properties, reducing the risk of infections associated with implants.

- Cosmetic Applications : Due to its antioxidant properties, this compound is being explored as an ingredient in skincare products aimed at reducing oxidative stress on skin cells .

- Food Preservation : Preliminary studies suggest that this compound could be used in food packaging materials to extend shelf life by preventing microbial growth .

Propriétés

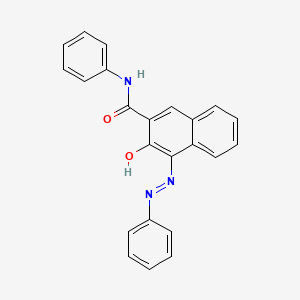

IUPAC Name |

3-hydroxy-N-phenyl-4-phenyldiazenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2/c27-22-20(23(28)24-17-10-3-1-4-11-17)15-16-9-7-8-14-19(16)21(22)26-25-18-12-5-2-6-13-18/h1-15,27H,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUHTVDGHDRPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652379 | |

| Record name | 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3789-75-1 | |

| Record name | 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical composition of Bronze Red pigment?

A1: While the exact chemical composition of this compound is not explicitly provided in the papers, several clues suggest it likely involves metallic copper. One study mentions the use of a "this compound agent" [], implying a pre-existing pigment. Another study analyzes ancient bronze compositions, noting variations in copper and tin content for different applications []. These findings suggest this compound likely falls within the spectrum of copper-based pigments, potentially a copper oxide or a copper alloy.

Q2: Are there any spectroscopic data available for this compound?

A2: Unfortunately, the provided research papers do not delve into detailed spectroscopic analysis of this compound. To obtain such information, further research focusing on characterizing this specific pigment would be necessary.

Q3: How does the production method influence the properties of this compound pigment?

A3: Research indicates that different production methods significantly impact the final pigment characteristics. One study highlights a "pollution-free low temperature" method for creating a this compound pastel pigment []. This process utilizes quartz, feldspar, boric acid, alumina, lithium carbonate, calcium carbonate, magnesium oxide, and zirconium silicate, melted at specific temperatures and then mixed with a "this compound agent." The resulting pigment exhibits a vibrant pink hue, high gloss, and excellent bonding properties with glaze []. Another study explores a supercritical antisolvent process for producing submicronic this compound particles, emphasizing the influence of solvent choice (ethanol or acetone), temperature, pressure, and flow rate on particle size and morphology [].

Q4: What are the primary applications of this compound pigment?

A4: The research papers primarily focus on this compound as a pigment for artistic and decorative purposes. One study mentions its use in pastels, highlighting its ability to achieve a traditional decorative effect similar to the this compound pastels of Jingdezhen []. Another study discusses its use in seal inks, demonstrating its prevalence in various Chinese provinces []. A patent describes incorporating this compound into a halogen-free encapsulating material, suggesting potential applications in flame retardant materials [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.